An In-depth Technical Guide to the Synthesis of Barium bis(trifluoromethanesulfonimide)
An In-depth Technical Guide to the Synthesis of Barium bis(trifluoromethanesulfonimide)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Barium bis(trifluoromethanesulfonimide)
Barium bis(trifluoromethanesulfonimide) [Ba(NTf₂)₂] is an inorganic salt that has garnered significant interest in various fields of chemical synthesis and materials science. Its utility stems from the unique properties of the bis(trifluoromethanesulfonimide) (TFSI or NTf₂) anion, which is a weakly coordinating anion. This characteristic imparts high solubility in a range of organic solvents and enhances the Lewis acidity of the associated metal cation.[1]
The central barium ion, coordinated to two triflimide anions, results in a compound with high thermal stability, often exhibiting a melting point above 300°C.[1][2][3][4] This stability, coupled with its solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile, makes it a versatile reagent and catalyst.[1]
Key Applications:
-
Lewis Acid Catalysis: Ba(TFSI)₂ serves as a potent Lewis acid catalyst in a variety of organic reactions, including Friedel-Crafts acylations, Diels-Alder reactions, and esterifications.[1][5] The strong electron-withdrawing nature of the triflimide ligands enhances the electrophilicity of the barium center, allowing for the activation of even challenging substrates.[1]
-
Materials Science: Thin films created using Ba(TFSI)₂ as a precursor via chemical vapor deposition (CVD) have shown promise as high-k gate oxides in microelectronics due to their exceptional dielectric constants.[1]
-
Battery Research: Metal triflimide salts are explored in the development of advanced aqueous batteries and other electrochemical storage devices.[6][7]
This guide will focus on the most common and reliable method for synthesizing Ba(TFSI)₂: the metathesis reaction between a barium salt and bis(trifluoromethanesulfonyl)imide acid (HNTf₂).
Synthesis of Barium bis(trifluoromethanesulfonimide): A Mechanistic Perspective
The synthesis of Barium bis(trifluoromethanesulfonimide) is typically achieved through a straightforward acid-base neutralization reaction. The most common precursors are barium carbonate (BaCO₃) or barium hydroxide (Ba(OH)₂) and bis(trifluoromethanesulfonyl)imide acid (HNTf₂).[1][8]
The underlying principle of this synthesis is the reaction of a basic barium salt with the strong Brønsted acid, HNTf₂. The triflimide anion (NTf₂⁻) is the conjugate base of a very strong acid, making it an extremely weak base and a poor nucleophile. This property is crucial as it prevents the anion from interfering with the desired catalytic activity of the barium cation in subsequent applications.[9]
The reaction can be represented by the following equations:
Using Barium Carbonate: BaCO₃ (s) + 2 HNTf₂ (aq) → Ba(NTf₂)₂ (aq) + H₂O (l) + CO₂ (g)
Using Barium Hydroxide: Ba(OH)₂ (aq) + 2 HNTf₂ (aq) → Ba(NTf₂)₂ (aq) + 2 H₂O (l)[1]
The choice between barium carbonate and barium hydroxide often depends on factors such as cost, purity, and ease of handling. The reaction with barium carbonate is accompanied by the evolution of carbon dioxide gas, which provides a visual indicator of the reaction's progress.
Detailed Experimental Protocol
This section provides a step-by-step procedure for the synthesis of Barium bis(trifluoromethanesulfonimide) from barium carbonate and HNTf₂.
3.1. Materials and Equipment
| Reagent/Equipment | Specification | Supplier Example |
| Barium Carbonate (BaCO₃) | ≥99% purity | Sigma-Aldrich, Alfa Aesar |
| Bis(trifluoromethanesulfonyl)imide Acid (HNTf₂) | ≥98% purity | TCI Chemicals, Solvionic |
| Deionized Water | High purity | --- |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Fisher Scientific |
| Magnetic Stirrer with Hotplate | --- | --- |
| Round-bottom flask | Appropriate size | --- |
| Condenser | --- | --- |
| Buchner Funnel and Filter Flask | --- | --- |
| Rotary Evaporator | --- | --- |
| High-vacuum pump | --- | --- |
3.2. Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[10][11][12]
-
Ventilation: Conduct the synthesis in a well-ventilated fume hood to avoid inhalation of any potentially harmful vapors or dust.[10][11]
-
Corrosive Nature: HNTf₂ is a strong acid and can cause severe skin and eye burns.[13][14] Handle with extreme care. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[12][13]
-
Barium Compounds: Barium compounds are toxic if ingested. Avoid creating dust and wash hands thoroughly after handling.[10]
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.
3.3. Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Barium bis(trifluoromethanesulfonimide).
3.4. Step-by-Step Procedure
-
Reagent Preparation: In a fume hood, suspend 1.0 g of Barium carbonate (BaCO₃) in 50 mL of deionized water in a round-bottom flask equipped with a magnetic stir bar.[8]
-
Reaction Initiation: Slowly add 2.8 g of freshly prepared bis(trifluoromethanesulfonyl)imide acid (HNTf₂) to the barium carbonate suspension while stirring.[8] The addition should be done portion-wise to control the effervescence of carbon dioxide.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.[8] The cessation of gas evolution indicates that the reaction is nearing completion.
-
Filtration: After 24 hours, filter the reaction mixture to remove any unreacted barium carbonate or other solid impurities.
-
Concentration: Concentrate the filtrate using a rotary evaporator to remove the water.[8]
-
Drying: Transfer the resulting solid to a suitable container and dry it under high vacuum (e.g., 1 mmHg) at 150°C for 4 hours to remove any residual water.[8] The final product should be a white, crystalline solid.
Characterization of Barium bis(trifluoromethanesulfonimide)
To confirm the identity and purity of the synthesized Ba(TFSI)₂, a combination of analytical techniques should be employed.
| Technique | Expected Result |
| ¹⁹F NMR | A single resonance corresponding to the -CF₃ groups of the TFSI anion. |
| FTIR Spectroscopy | Characteristic vibrational bands for the S-N-S and SO₂ groups of the TFSI anion. |
| Elemental Analysis | The experimentally determined percentages of C, N, F, S, and Ba should match the theoretical values for C₄BaF₁₂N₂O₈S₄.[3] |
| Melting Point | Should be greater than 300°C.[2][3][4] |
4.1. Structural Information
Caption: Ionic structure of Barium bis(trifluoromethanesulfonimide).
Conclusion
The synthesis of Barium bis(trifluoromethanesulfonimide) via the reaction of barium carbonate with bis(trifluoromethanesulfonyl)imide acid is a robust and high-yielding method. The resulting product is a versatile Lewis acid catalyst with applications in both organic synthesis and materials science. Adherence to proper safety protocols is paramount throughout the synthesis due to the corrosive nature of the reagents. Thorough characterization of the final product is essential to ensure its purity and suitability for downstream applications.
References
-
Rossi, S., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(12), 3574-3577. [Link]
- Wasserscheid, P., et al. (2002). Metal bis-triflimide compounds, their synthesis and their uses.
-
Scientific Laboratory Supplies. Barium bis(trifluoromethanesul. [Link]
-
Solvionic. Baryum(II) Bis(trifluoromethanesulfonyl)imide. [Link]
- Google Patents. Metal bis-triflimide compounds and methods for synthesis of metal bis-triflimide compounds.
-
Shainyan, B. A., et al. (2020). Triflamides and Triflimides: Synthesis and Applications. Molecules, 25(23), 5546. [Link]
- Google Patents. Method for preparing bis(trifluoromethylsulfonyl)imide metal salt.
-
Gumaste, T., et al. (2025). Analysis of Bis(trifluoromethylsulfonyl)imide Interactions with Metal Cations Through a Chemical Informatics Approach. Molecules, 31(1), 18. [Link]
-
Li, Y., et al. (2015). A low-temperature hydrothermal synthesis of submicron spherical BaF2. RSC Advances, 5(11), 8193-8199. [Link]
-
Journal of Materials Chemistry Blog. Call for papers: Advanced aqueous batteries. [Link]
-
Simonetti, E., et al. (2015). The synthesis and electrochemical characterization of bis(fluorosulfonyl)imide-based protic ionic liquids. Chemical Communications, 51(18), 3656-3659. [Link]
Sources
- 1. Barium Bis-triflimide () for sale [vulcanchem.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Barium bis(trifluoromethanesulfonimide) 168106-22-7 [sigmaaldrich.com]
- 4. Ionic liquid,CAS#:168106-22-7,双(三氟甲基磺酰基)亚胺钡,Baryum(II) Bis(trifluoromethanesulfonyl)imide 99.5% [en.chemfish.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2002072260A2 - Metal bis-triflimide compounds, their synthesis and their uses - Google Patents [patents.google.com]
- 9. Triflamides and Triflimides: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. chempoint.com [chempoint.com]
- 14. echemi.com [echemi.com]
